(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Description
Molecular Structure Analysis
The InChI code for this compound is1S/C19H21N5O2/c1-26-18-8-6-16 (7-9-18)23-12-10-22 (11-13-23)15-2-4-17 (5-3-15)24-14-20-21-19 (24)25/h2-9,14H,10-13H2,1H3, (H,21,25)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and biological activity of triazole analogues of piperazine, highlighting the chemical synthesis techniques and evaluation of antibacterial activity against human pathogenic bacteria. These studies contribute to the understanding of the structural properties and potential applications of similar compounds (Nagaraj, Srinivas, & Rao, 2018).
Potential Biological Activities
- Antitubulin Activity : N-Heterocyclic derivatives derived from phenoxazine and phenothiazine, including piperazine analogues, have been studied for their potent inhibitory effects on tubulin polymerization and cell cycle arrest in tumor cells, suggesting potential applications in cancer therapy (Prinz et al., 2017).
- Electrochemical Synthesis : Novel methods for the electrochemical synthesis of phenylpiperazine derivatives have been developed, providing an environmentally friendly and efficient approach for creating compounds with potential therapeutic applications (Nematollahi & Amani, 2011).
Drug Discovery and Development
- Antidepressant Properties : The metabolism and pharmacological profiles of novel antidepressants, such as Lu AA21004, have been studied, revealing insights into their metabolic pathways and potential therapeutic effects. These studies contribute to the broader understanding of how piperazine derivatives can be used in drug development for neurological conditions (Hvenegaard et al., 2012).
Therapeutic Agents Development
- Alzheimer's Disease : Research into multifunctional amides for Alzheimer's disease, highlighting enzyme inhibition properties and potential therapeutic applications, showcases the diversity in the application of piperazine derivatives in treating neurodegenerative diseases (Hassan et al., 2018).
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-17-7-9-19(10-8-17)16-5-3-15(4-6-16)18(22)20-11-13-21(14-12-20)26(2,23)24/h3-6,17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPLFTKKYFSSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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